molecular formula C8H18N2 B8587288 4-Ethylamino-3-methylpiperidine

4-Ethylamino-3-methylpiperidine

Cat. No.: B8587288
M. Wt: 142.24 g/mol
InChI Key: AXIBJJFOGYUHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylamino-3-methylpiperidine is a piperidine derivative characterized by an ethylamino group at position 4 and a methyl group at position 3 of the piperidine ring. Piperidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance . For example, the synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine includes steps like partial reduction of pyridine derivatives and reductive amination using titanium(IV) isopropoxide . These methods highlight the importance of stereochemical control in piperidine synthesis, a factor that likely applies to 4-Ethylamino-3-methylpiperidine as well.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-ethyl-3-methylpiperidin-4-amine

InChI

InChI=1S/C8H18N2/c1-3-10-8-4-5-9-6-7(8)2/h7-10H,3-6H2,1-2H3

InChI Key

AXIBJJFOGYUHHJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCNCC1C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Piperidine derivatives exhibit diverse pharmacological properties depending on substituent type, position, and stereochemistry. Below is a comparative analysis of 4-Ethylamino-3-methylpiperidine with key analogs:

Compound Substituents Key Properties Reference
4-Ethylamino-3-methylpiperidine 3-methyl, 4-ethylamino Potential CNS activity (inferred from ethylamino group’s amine functionality)
2,2,6,6-Tetramethylpiperidin-4-yl esters Variable alkyl esters at position 4 Stabilizers or antioxidants (due to steric hindrance from tetramethyl groups)
Piperidine, 4-(phenylmethyl)- 4-benzyl Industrial solvent; moderate toxicity (LD₅₀ data inferred from safety protocols)
1-Benzyl-4-methylpiperidin-3-one 3-ketone, 4-methyl, 1-benzyl Intermediate for opioid analogs; stereochemical resolution critical
3-Aminopiperidine derivatives 3-aminomethyl or 3-amide groups Antimicrobial, antimalarial activities (amide linkages enhance bioavailability)
1-(2-Chloroacetyl)-3-methylpiperidine-4-one 3-methyl, 2-chloroacetyl, aryl substituents Antitumor activity (aryl groups enhance target binding)

Key Observations :

  • Substituent Position: The placement of functional groups significantly impacts biological activity. For instance, 4-ethylamino groups (as in the target compound) may enhance receptor binding in neurological targets, whereas 3-aminopiperidine derivatives prioritize antimicrobial effects .
  • Steric and Electronic Effects : Tetramethylpiperidin-4-yl esters () emphasize steric hindrance for stability, while chloroacetyl groups () introduce electrophilic reactivity for antitumor applications.
  • Stereochemistry: Resolution of enantiomers, as seen in , underscores the necessity of chiral purity for therapeutic efficacy—a consideration applicable to 4-Ethylamino-3-methylpiperidine’s synthesis.

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